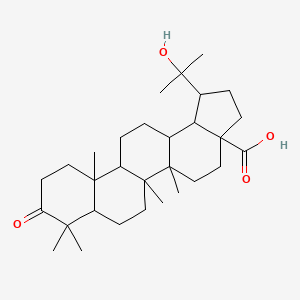

20-Hydroxy-3-oxo-28-lupanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33) |

InChI Key |

OWUOWYKFORUAIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to Natural Sources and Extraction

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural sources and extraction methodologies for the promising triterpenoid, 20-Hydroxy-3-oxo-28-lupanoic acid. This document consolidates available scientific literature to offer a comprehensive resource for the isolation and purification of this bioactive compound.

Natural Provenance

This compound, a lupane-type triterpene, has been identified and isolated from plant species belonging to the Euphorbiaceae and Berberidaceae families. The primary documented botanical sources include:

-

Mahonia bealei (Beale's barberry) : The leaves of this evergreen shrub from the Berberidaceae family have been confirmed as a source of this compound. Detailed extraction and isolation protocols from this plant have been published, providing a clear pathway for obtaining the pure compound.[1][2][3]

Quantitative Data from Extraction

The isolation of this compound from Mahonia bealei leaves has been quantified, providing a benchmark for extraction efficiency. The following table summarizes the yield obtained from a specific fraction of the plant extract.

| Natural Source | Plant Part | Starting Material | Extraction Method | Final Yield of Pure Compound | Reference |

| Mahonia bealei | Leaves | 40 g of Dichloromethane (B109758) (CH₂Cl₂) fraction | Silica (B1680970) Gel Chromatography followed by Preparative HPLC | 21.0 mg | [1][2] |

Detailed Experimental Protocols

The following section outlines the experimental methodology for the isolation of this compound from the leaves of Mahonia bealei, as documented in scientific literature.[1][2]

Plant Material and Initial Extraction

Fresh leaves of Mahonia bealei are collected and processed. A dichloromethane (CH₂Cl₂) fraction is prepared from the initial crude extract of the leaves. This fraction serves as the starting material for the isolation of the target compound.

Chromatographic Separation and Purification

The isolation protocol involves a multi-step chromatographic process:

-

Silica Gel Column Chromatography :

-

Forty grams (40 g) of the dried dichloromethane fraction is subjected to silica gel column chromatography.

-

A gradient solvent system of hexane (B92381) and dichloromethane (CH₂Cl₂) is employed for elution, starting from a ratio of 5:1 and progressing to 1:2 (hexane:CH₂Cl₂).

-

The elution is monitored by Thin Layer Chromatography (TLC) analysis, and a total of 11 fractions are collected.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Fraction 8 from the silica gel column, identified as containing the target compound, is further purified using preparative HPLC.

-

This final purification step yields 21.0 mg of this compound.

-

The purity of the isolated compound is determined to be approximately 97% by High-Performance Liquid Chromatography (HPLC) analysis.

-

Visualized Experimental Workflow

The following diagrams illustrate the key stages of the extraction and isolation process for this compound.

Caption: Workflow for the extraction and isolation of this compound.

Caption: Reported anti-inflammatory mechanism of this compound.[3]

References

- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]

- 3. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 20-hydroxy-3-oxo-28-lupanoic acid, a lupane-type pentacyclic triterpenoid (B12794562). While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated, this document synthesizes the current understanding of triterpenoid biosynthesis, focusing on the key enzymatic steps from the central metabolism to the functionalization of the lupane (B1675458) skeleton. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the precursor pathways, key enzyme families, and putative reaction sequences. Detailed experimental protocols for the characterization of the enzymes likely involved are also provided, alongside a quantitative analysis of related triterpenoids to serve as a methodological reference.

Introduction

Lupane-type triterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive candidates for drug discovery and development. The molecule this compound features three key oxidative modifications to the lupeol (B1675499) backbone: a ketone at the C-3 position, a hydroxyl group at the C-20 position, and a carboxylic acid at the C-28 position. Understanding the biosynthetic pathway of this and related molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This guide will detail the known and hypothesized enzymatic steps leading to the formation of this compound.

The Upstream Pathway: From Mevalonate to Lupeol

The biosynthesis of all triterpenoids, including the lupane class, originates from the mevalonic acid (MVA) pathway in the cytoplasm and endoplasmic reticulum.[1][2] This pathway provides the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the formation of the lupane scaffold are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C15 compound, FPP.

-

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to produce the C30 linear precursor, squalene.

-

Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase.[1]

-

Cyclization: The final step in forming the characteristic pentacyclic structure is the cyclization of 2,3-oxidosqualene. In the case of lupane triterpenoids, this reaction is catalyzed by lupeol synthase (LUS), an oxidosqualene cyclase (OSC), to produce lupeol.[3][4]

Figure 1: Biosynthetic pathway from Acetyl-CoA to Lupeol.

Proposed Biosynthetic Pathway of this compound from Lupeol

The conversion of lupeol to this compound involves three distinct oxidative modifications. The precise order of these reactions is currently unknown, and it is plausible that different sequences occur in different organisms or that multifunctional enzymes catalyze more than one step. The enzymes responsible for the C-20 hydroxylation and C-3 oxidation of lupane triterpenoids have not yet been definitively identified.

C-28 Oxidation: A Well-Characterized Step

The oxidation of the C-28 methyl group to a carboxylic acid is the best-understood part of the functionalization of the lupane skeleton. This transformation is catalyzed by cytochrome P450 monooxygenases (CYPs), particularly from the CYP716 family.[5] This is a three-step process:

-

Hydroxylation: The C-28 methyl group is first hydroxylated to form a primary alcohol, betulin (B1666924).

-

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, yielding betulinic acid.

A notable example is NaCYP716A419 from Nicotiana attenuata, which has been shown to catalyze this entire three-step oxidation sequence on the lupeol scaffold.[5]

C-3 Oxidation: A Putative Dehydrogenase-Mediated Reaction

The conversion of the 3-hydroxyl group of the lupane skeleton to a 3-oxo (keto) group is likely catalyzed by a dehydrogenase. While the specific enzyme in this biosynthetic pathway is unknown, the biotransformation of betulin to betulone (B1248025) (lup-20(29)-en-3-one) by the yeast Rhodotorula mucilaginosa indicates the existence of enzymes capable of performing this oxidation.[6] Further research is needed to identify and characterize the plant-based dehydrogenase or oxidase responsible for this step in the biosynthesis of 3-oxo-lupane triterpenes.[7]

C-20 Hydroxylation: The Missing Link

The hydroxylation at the C-20 position is the least understood of the three modifications. This reaction is also expected to be catalyzed by a cytochrome P450 monooxygenase, given the known versatility of this enzyme superfamily in hydroxylating unactivated carbon atoms in terpenoid biosynthesis.[8] However, to date, no specific CYP has been identified that performs C-20 hydroxylation on a lupane-type triterpenoid. The identification of this enzyme is a key remaining challenge in fully elucidating the biosynthetic pathway.

Figure 2: A proposed biosynthetic pathway for this compound.

Quantitative Analysis of Triterpenoids

While quantitative data for the biosynthetic pathway of this compound is not available, methodologies for the quantitative analysis of related triterpenoids can serve as a valuable reference. A study on Pulsatilla chinensis successfully quantified 119 triterpenoids in different tissues using ultra-high performance liquid chromatography coupled to triple quadrupole mass spectrometry (UHPLC-QQQ-MS).[9]

Table 1: Summary of Analytical Parameters for Triterpenoid Quantification in P. chinensis [9]

| Parameter | Method | Details |

| Instrumentation | UHPLC-QQQ-MS | Provides high sensitivity and selectivity for complex mixtures. |

| Column | C18 reversed-phase | Standard for separation of moderately nonpolar compounds like triterpenoids. |

| Mobile Phase | Gradient elution with water (containing formic acid) and acetonitrile/methanol. | Optimizes separation of a wide range of triterpenoids with varying polarities. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic triterpenoids. | Efficiently ionizes the target analytes for MS detection. |

| Quantification | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive method for quantification based on precursor-to-product ion transitions. |

| Validation | Linearity, precision, repeatability, stability, and recovery. | Ensures the reliability and accuracy of the quantitative data. |

Experimental Protocols

The characterization of the unknown enzymes in this pathway, particularly the putative C-3 dehydrogenase/oxidase and the C-20 hydroxylase (CYP450), will rely on heterologous expression and in vitro/in vivo assays.

General Workflow for Enzyme Characterization

Figure 3: General experimental workflow for the characterization of biosynthetic enzymes.

Protocol for Heterologous Expression and Characterization of Plant Cytochrome P450s

This protocol is adapted from general methods for expressing plant CYPs in Saccharomyces cerevisiae (yeast), a common and effective eukaryotic host.

1. Gene Cloning and Vector Construction:

- Identify candidate CYP genes from plant transcriptomic data.

- Amplify the full-length coding sequence of the candidate CYP and its corresponding cytochrome P450 reductase (CPR) from plant cDNA.

- Clone the CYP and CPR genes into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). Co-expression of a CPR is often necessary for P450 activity.[10][11]

2. Yeast Transformation and Expression:

- Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

- Grow a pre-culture in selective synthetic defined (SD) medium containing glucose.

- Inoculate the main culture in SD medium with glucose and grow to mid-log phase.

- Induce protein expression by transferring cells to a medium containing galactose instead of glucose. Incubate for 24-48 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding.

3. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in TEK buffer with protease inhibitors and lyse the cells using glass beads and vortexing.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer and store at -80°C.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate (B84403) buffer), the triterpenoid substrate (e.g., lupeol, betulinic acid, or 3-oxo-betulinic acid, solubilized with a detergent like Tween 20), and an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Initiate the reaction by adding the NADPH regenerating system.

- Incubate the reaction at a suitable temperature (e.g., 28-30°C) for 1-2 hours.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

5. Product Analysis:

- Extract the products with the organic solvent.

- Dry the organic phase and resuspend the residue in a suitable solvent for analysis.

- Analyze the products by GC-MS or LC-MS to identify hydroxylated or oxidized derivatives of the substrate by comparing their mass spectra and retention times with authentic standards if available.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the oxidative diversification of a common triterpenoid scaffold. While the initial steps leading to the formation of lupeol and the subsequent oxidation at C-28 are relatively well-understood, significant knowledge gaps remain concerning the enzymes responsible for C-3 oxidation and C-20 hydroxylation. The identification and characterization of these missing enzymes, likely a dehydrogenase/oxidase and a cytochrome P450 monooxygenase, respectively, are critical next steps. The methodologies and proposed pathway outlined in this guide provide a framework for future research aimed at fully elucidating this pathway. A complete understanding will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this and other valuable lupane-type triterpenoids for pharmaceutical and other applications.

References

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodotorula mucilaginosa—alternative sources of natural carotenoids, lipids, and enzymes for industrial use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562) with significant therapeutic potential. The document details its chemical identity, biological activity, mechanism of action, and the experimental protocols used in its characterization, with a focus on its anti-inflammatory properties.

Chemical Identity and Synonyms

This compound is a naturally occurring metabolite found in plant species such as Mahonia bealei and those of the genus Jatropha.[1][2] For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

| Type | Identifier |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid[3] |

| CAS Number | 93372-87-3[3][4] |

| Other Synonyms | 20-Hydroxy-3-oxolupan-28-oic acid[3], 20-Hydroxy-3-oxo-28-lupine acid[1], HOA[2][5][6], AKOS022184684[3], FS-9171[3] |

| Molecular Formula | C30H48O4[3] |

| Molecular Weight | 472.7 g/mol [3] |

Biological Activity and Mechanism of Action

This compound (HOA) has demonstrated significant anti-inflammatory effects.[2][5][6] Research has shown that it can attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).[2][5][6]

The primary mechanism of action involves the downregulation of key inflammatory signaling pathways. HOA has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][6] This inhibitory effect is achieved through the suppression of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[2][6]

Furthermore, HOA inhibits the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[2] Interestingly, it does not affect the nuclear translocation of activator protein 1 (AP-1).[2] The compound has also been noted to inhibit protein synthesis by binding to ribosomes.[3]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the dose-dependent effects of this compound (HOA) on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages, as reported by Cao et al. (2019).

Table 1: Effect of HOA on Nitric Oxide (NO) Production

| HOA Concentration (µM) | NO Production (% of LPS control) |

| 0 (LPS only) | 100% |

| 5 | ~85% |

| 10 | ~60% |

| 20 | ~40% |

Table 2: Effect of HOA on Pro-inflammatory Cytokine Production

| HOA Concentration (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |

| 0 (LPS only) | 100% | 100% |

| 5 | ~80% | ~90% |

| 10 | ~55% | ~70% |

| 20 | ~35% | ~50% |

Note: The values presented are estimations based on the graphical data from the cited literature and are intended for comparative purposes.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound in attenuating the inflammatory response in LPS-stimulated macrophages.

Caption: HOA inhibits LPS-induced inflammatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound in RAW264.7 macrophages.

Cell Culture and Viability Assay

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT):

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of HOA for 24 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

-

Nitric Oxide (NO) Production Assay

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of HOA for 30 minutes.

-

Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for an additional 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Cytokine Measurement

-

Culture and treat RAW264.7 cells with HOA and LPS as described for the NO production assay.

-

Collect the culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions, with analysis performed by flow cytometry.

Quantitative Real-Time PCR (RT-qPCR)

-

Isolate total RNA from treated and untreated RAW264.7 cells using an appropriate RNA isolation kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform RT-qPCR using gene-specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis

-

Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p85, PDK1, Akt, IκBα, ERK, JNK, and NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for these experimental protocols.

Caption: Workflow for in vitro anti-inflammatory assays.

References

- 1. This compound | Terpenoids | 93372-87-3 | Invivochem [invivochem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 93372-87-3 | TDA37287 [biosynth.com]

- 4. Desvenlafaxine | CAS:93413-62-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of 20-Hydroxy-3-oxo-28-lupanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 20-Hydroxy-3-oxo-28-lupanoic acid, a naturally occurring triterpenoid (B12794562) with significant therapeutic potential. This document details its physicochemical characteristics, outlines experimental protocols for its isolation and biological evaluation, and visualizes its known mechanisms of action.

Core Physical and Chemical Properties

This compound, a member of the lupane (B1675458) family of fatty acids, possesses a complex pentacyclic structure.[1] Its chemical and physical properties are summarized below, providing essential data for researchers working with this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3] |

| Molecular Weight | 472.7 g/mol | [1][2][3] |

| CAS Number | 93372-87-3 | [1][2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Computed Boiling Point | 576.3 ± 15.0 °C at 760 mmHg | |

| Computed LogP | 6.4 | [3] |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | [3] |

| SMILES | C[C@@]12CC[C@]3(CC--INVALID-LINK--C(C)(C)O)C(=O)O | [1] |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been noted for its potential as an anti-diabetic agent and an inhibitor of protein synthesis.[1]

Anti-inflammatory Effects

Research has shown that this compound can attenuate inflammatory responses in murine macrophages.[4] Its mechanism of action involves the modulation of several key inflammatory signaling pathways, including:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: It inhibits the activation of NF-κB, a critical regulator of inflammatory gene expression.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound influences the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, including inflammation.

-

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway: It also affects the JAK-STAT pathway, another crucial signaling route in the inflammatory process.

-

PI3K/Akt Signaling Pathway: Studies have indicated its role in modulating the PI3K/Akt pathway.

By targeting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[1]

Experimental Protocols

Isolation from Mahonia bealei

A detailed protocol for the isolation of this compound from the leaves of Mahonia bealei has been reported. The general workflow is as follows:

-

Extraction: The dried leaves are extracted with a suitable solvent, such as dichloromethane, to obtain a crude extract.

-

Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and dichloromethane.

-

Purification: The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be evaluated in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model, such as the RAW 264.7 cell line.

1. Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding LPS to the cell culture medium.

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Analysis of Signaling Pathways:

-

Western Blotting: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blot analysis.

-

Antibodies specific to the phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB, p-MAPK, p-STAT3) are used to determine the activation status of these pathways.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways highlights its potential for the development of novel therapeutics for inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the pharmacological activities and mechanisms of this intriguing molecule.

References

- 1. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]

- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activity, with a primary focus on its well-documented anti-inflammatory properties. While preliminary data suggests potential anti-diabetic and protein synthesis inhibitory activities, in-depth quantitative and mechanistic studies in these areas are not extensively available in current scientific literature. This document synthesizes the existing data, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key signaling pathways to support further research and development efforts.

Anti-inflammatory Activity

This compound, also referred to as 20-hydroxy-3-oxolupan-28-oic acid (HOA), has demonstrated significant anti-inflammatory effects in in vitro models.[1][2] The primary mechanism of action involves the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The inhibitory effects of this compound on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are summarized below.

| Mediator | Concentration of HOA | % Inhibition | Cell Line | Stimulant | Reference |

| Nitric Oxide (NO) | 10 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] |

| 20 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] | |

| 30 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] | |

| 40 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] | |

| TNF-α | 10 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] |

| 20 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] | |

| 40 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] | |

| IL-6 | 10 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] |

| 20 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] | |

| 40 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] |

Note: While the studies demonstrated a significant, concentration-dependent inhibition, the exact percentage of inhibition at each concentration was not explicitly stated in the provided abstracts.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the inhibition of nuclear factor-kappa B (NF-κB) activation.[1][2]

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the culture medium is replaced with MTT solution (0.5 mg/mL in serum-free medium) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

The levels of TNF-α and IL-6 in the culture supernatants are quantified using a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions. This method utilizes a series of spectrally distinct beads coated with capture antibodies for specific cytokines, which are then analyzed by flow cytometry.

To investigate the effect on signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of PI3K, Akt, MAPKs (e.g., ERK, JNK, p38), and IκBα, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Anti-diabetic Activity

Potential for Protein Synthesis Inhibition

There are indications that this compound may inhibit protein synthesis by binding to ribosomes. This mechanism, if confirmed, could open avenues for its application in various therapeutic areas. As with its potential anti-diabetic activity, there is a lack of comprehensive studies detailing the experimental validation, including quantitative measures of inhibition (e.g., IC50 values) and specific ribosome binding assays for this compound.

Cytotoxicity Profile

In the context of its anti-inflammatory evaluation, this compound was assessed for its cytotoxicity against RAW 264.7 macrophage cells.

Quantitative Data: Cell Viability

| Cell Line | Concentration of HOA | Cell Viability (%) | Exposure Time | Reference |

| RAW 264.7 | Up to 40 µM | > 90% | 24 hours | [1] |

| RAW 264.7 | 50 µM | < 90% | 24 hours | [1] |

These findings indicate that this compound is not cytotoxic to RAW 264.7 cells at concentrations where it exhibits significant anti-inflammatory activity.[1] There is a lack of comprehensive studies reporting the IC50 values of this compound against a broad panel of human cancer cell lines.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory properties, mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways. The available data provides a solid foundation for its further development as a potential anti-inflammatory agent.

The suggested anti-diabetic and protein synthesis inhibitory activities, while intriguing, require substantial further investigation. Future research should focus on:

-

Quantitative validation of the anti-diabetic effects, including dose-response studies to determine EC50 values for glucose uptake in adipocytes.

-

Detailed mechanistic studies to elucidate the molecular interactions responsible for the purported inhibition of protein synthesis.

-

Broad-spectrum cytotoxicity screening against a panel of human cancer cell lines to determine any potential anti-proliferative activity and to establish a comprehensive safety profile.

A more complete understanding of the biological activity spectrum of this compound will be crucial for unlocking its full therapeutic potential.

References

Unveiling 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data for the lupane-type triterpenoid, 20-Hydroxy-3-oxo-28-lupanoic acid. This document is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising bioactive compound.

Executive Summary

This compound, a pentacyclic triterpenoid, has emerged as a molecule of interest due to its potential therapeutic properties. Its discovery is relatively recent, stemming from the phytochemical investigation of traditional medicinal plants. This guide will detail its origin, the key experimental procedures that led to its identification, and the initial characterization that forms the basis of our current understanding.

Discovery and Historical Context

The discovery of this compound is credited to researchers investigating the chemical constituents of the leaves of Mahonia bealei, a plant used in traditional Chinese medicine. Initial reports of its isolation and subsequent biological evaluation began to appear in scientific literature in the mid-to-late 2010s. Notably, research by groups led by Hu and Cao has been pivotal in bringing this compound to the attention of the scientific community[1][2]. Their work has not only identified the natural source of this compound but has also laid the groundwork for exploring its pharmacological potential, particularly its anti-inflammatory effects[1][2].

Prior to its specific isolation, the broader family of lupane (B1675458) triterpenoids, particularly betulinic acid and its derivatives, had been the subject of extensive research for their anti-cancer and other biological activities. The discovery of this compound adds another layer to the structural diversity and potential therapeutic applications of this class of natural products.

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a combination of spectroscopic techniques to elucidate its complex structure. The following table summarizes the key quantitative data reported in its early descriptions.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 93372-87-3 |

| ¹H NMR (CDCl₃, ppm) | Characteristic signals for lupane skeleton |

| δ 0.85-1.25 (m, CH₃) | |

| δ 2.40-2.60 (m, CH₂ adjacent to C=O) | |

| Specific proton signals for hydroxyl and other functional groups would be detailed in the primary literature. | |

| ¹³C NMR (CDCl₃, ppm) | Characteristic signals for lupane skeleton |

| δ 218.0 (C=O at C-3) | |

| δ 70-80 (C-OH at C-20) | |

| δ 179.0 (COOH at C-28) | |

| Mass Spectrometry | m/z [M+H]⁺ consistent with C₃₀H₄₈O₄ |

Experimental Protocols

The following section details the generalized experimental methodologies employed for the isolation and characterization of this compound from its natural source, Mahonia bealei. These protocols are based on standard phytochemical investigation techniques.

Plant Material Collection and Preparation

-

Collection: Leaves of Mahonia bealei are collected from a specified region and authenticated by a botanist.

-

Preparation: The collected leaves are washed, shade-dried at room temperature, and then pulverized into a coarse powder.

Extraction and Fractionation

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of compounds. A typical workflow is as follows:

Isolation of this compound

The ethyl acetate fraction, typically rich in triterpenoids, is subjected to further chromatographic separation.

-

Column Chromatography: The ethyl acetate fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The purified compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.

Signaling Pathways and Biological Activity

Initial investigations into the biological activity of this compound have focused on its anti-inflammatory properties. Studies have shown that it can attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages[2]. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Conclusion and Future Directions

The discovery of this compound from Mahonia bealei represents a significant addition to the family of bioactive lupane triterpenoids. The initial studies have provided a solid foundation for its chemical structure and preliminary anti-inflammatory activity. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological testing and the creation of novel analogs.

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Mechanism of Action: Further detailed studies to pinpoint the specific molecular targets and unravel the intricacies of its interaction with signaling pathways.

-

Therapeutic Potential: Exploring its efficacy in various in vivo models of inflammatory diseases and other potential applications, such as in oncology.

This technical guide serves as a foundational resource for researchers embarking on the further exploration of this intriguing natural product. The provided data and protocols offer a starting point for the design of future experiments aimed at unlocking the full therapeutic potential of this compound.

References

- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry due to its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of its derivatives and analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Core Compound Structure

This compound is a derivative of betulinic acid, characterized by a ketone group at the C-3 position and a hydroxyl group at the C-20 position of the lupane (B1675458) skeleton. These functional groups, along with the carboxylic acid at C-28, serve as key points for chemical modification to generate a diverse library of derivatives with potentially enhanced therapeutic properties.

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound typically starts from the readily available natural product, betulinic acid. The general approach involves the oxidation of the C-3 hydroxyl group to a ketone, followed by modifications at the C-28 carboxylic acid and potentially at the C-20 position.

General Synthetic Schemes

Several synthetic strategies can be employed to generate derivatives:

-

Esterification and Amidation at C-28: The carboxylic acid at the C-28 position is a prime site for modification to produce esters and amides. These reactions can be achieved using standard coupling reagents.[1]

-

Modification of the A-ring: The 3-oxo group can be a handle for further reactions, such as the formation of oximes or subsequent reductions to epimeric alcohols.

-

Modifications at C-20: The C-20 hydroxyl group can be a site for esterification or other modifications, although this is less commonly explored compared to the C-3 and C-28 positions.

A plausible synthetic route starting from betulinic acid to generate this compound and its subsequent derivatives is outlined below.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound and its analogs lies in their anti-inflammatory activity. The parent compound has been shown to attenuate inflammatory responses in macrophages.

Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it has been demonstrated to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which in turn inhibits the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

Quantitative Data

While extensive quantitative data for a wide range of this compound derivatives is still emerging, studies on analogous betulinic acid derivatives provide valuable insights into structure-activity relationships (SAR). The following tables summarize reported anti-inflammatory and cytotoxic activities of selected betulinic acid derivatives. It is hypothesized that similar modifications to the this compound scaffold could yield compounds with comparable or enhanced activities.

Table 1: Anti-inflammatory Activity of Betulinic Acid Analogs

| Compound/Derivative | Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| Betulinic Acid | NO Production | RAW 264.7 | ~20-50 | [2] |

| Betulinic Acid | COX-2 Inhibition | In vitro | >100 | [1] |

| C-28 Amide Derivatives | NO Production | RAW 264.7 | 5 - 30 | [3][4] |

| C-3 Ester Derivatives | NO Production | RAW 264.7 | 10 - 40 | [5] |

Table 2: Cytotoxic Activity of Betulinic Acid Derivatives Against Cancer Cell Lines

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| C-28 Thio-/Semicarbazones | MCF-7 | 5.86 - 5.96 | [6] |

| C-28 Nitrogen Heterocycles | Hela | 2.05 | [7] |

| C-3 Amino Acid Conjugates | Various | 0.4 - 10 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments in the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of a C-28 Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative at the C-28 position of this compound.

-

Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Coupling: Add the desired amine (1.5 equivalents) and a base such as triethylamine (B128534) (2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[9][10]

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite.

Protocol 3: In Vitro Anti-inflammatory Assay - TNF-α Measurement

This protocol outlines the quantification of TNF-α in the supernatant of treated macrophage cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]

-

Sample Collection: Collect the cell culture supernatants from the NO production assay (Protocol 2).

-

ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., from R&D Systems or Invitrogen).

-

General ELISA Steps:

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound represents a valuable starting point for the development of novel anti-inflammatory agents. Its structural similarity to the well-studied betulinic acid provides a strong foundation for rational drug design. The synthetic routes and biological evaluation protocols detailed in this guide offer a clear path for researchers to synthesize and test new derivatives. Future work should focus on generating a broader library of analogs with modifications at the C-3, C-20, and C-28 positions and conducting comprehensive SAR studies to identify compounds with enhanced potency and favorable pharmacological profiles. The exploration of their efficacy in in vivo models of inflammation will be a critical next step in translating these promising compounds into potential clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Lupane-Type Triterpenoids from Jatropha curcas: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropha curcas, a plant of the Euphorbiaceae family, is a rich source of a diverse array of secondary metabolites, including terpenoids. While the plant is widely recognized for its diterpenoid constituents, the presence and biological significance of triterpenoids, particularly those of the lupane (B1675458) class, are less explored. This technical guide provides a comprehensive overview of the current knowledge on triterpenoids from Jatropha curcas, with a focus on available data, experimental protocols, and the potential biological activities and associated signaling pathways of relevant triterpenoid (B12794562) classes. Although specific research on a wide range of lupane-type triterpenoids from J. curcas is limited, this guide consolidates the existing information and provides context based on the known activities of similar compounds to facilitate future research and drug discovery efforts.

Triterpenoid Presence in Jatropha curcas

Direct evidence for a wide variety of lupane-type triterpenoids in Jatropha curcas is not extensively documented in publicly available literature. However, the presence of other classes of pentacyclic triterpenoids has been confirmed. Notably, 3-O-(Z)-coumaroyl oleanolic acid , an oleanane-type triterpenoid, has been isolated from the aerial parts of the plant. The presence of this compound suggests the biosynthetic machinery for producing complex pentacyclic triterpenoids is active in J. curcas, indicating the potential for the presence of lupane-type structures as well.

Quantitative Data

Quantitative data on specific lupane-type triterpenoids from Jatropha curcas is scarce. However, studies on the total triterpenoid content in various parts of the plant provide valuable information for extraction and isolation efforts.

Table 1: Total Triterpenoid Content in Different Tissues of Jatropha curcas

| Plant Tissue | Total Triterpenoid Content (mg ursolic acid equivalent/g dry weight) |

| Leaves | 11.92 ± 0.45 |

| Stem | 7.83 ± 0.31 |

| Root | 5.46 ± 0.27 |

| Seed | 2.11 ± 0.13 |

Data is presented as mean ± standard deviation (n=5).

While specific data for lupane triterpenoids is unavailable, numerous studies have investigated the cytotoxic properties of extracts and other compounds isolated from Jatropha curcas. This data provides a broader context for the potential bioactivity of its constituents.

Table 2: Cytotoxic Activity of Compounds and Extracts from Jatropha curcas

| Compound/Extract | Cell Line | IC50 (µM) |

| Curcusone C | L5178y | 0.17 |

| Curcusone A | L5178y | 1.9 |

| Curcusone B | L5178y | 4.1 |

| Jatrophone | L5178y | 0.45 |

| 2-epi-jatrogrossidone | HL-60 | 2.0 |

| 2-epi-jatrogrossidone | SMMC-7721 | 3.5 |

| 2-epi-jatrogrossidone | A-549 | 4.2 |

| 2-epi-jatrogrossidone | MCF-7 | 3.1 |

| 2-epi-jatrogrossidone | SW480 | 2.8 |

| Jatrophodione B | HL-60 | 5.8 |

| Jatrophodione C | HL-60 | 8.3 |

Experimental Protocols

Optimization of Total Triterpenoid Extraction from Jatropha curcas Leaves

This protocol is based on a response surface methodology study to optimize the extraction of total triterpenoids.

1. Plant Material Preparation:

-

Collect fresh leaves of Jatropha curcas.

-

Wash the leaves thoroughly with distilled water.

-

Dry the leaves in a shaded, well-ventilated area until constant weight.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Sieve the powder through a 60-mesh sieve to ensure uniform particle size.

-

Store the powdered material in an airtight container in a cool, dry place.

2. Ultrasound-Assisted Extraction (UAE):

-

Weigh a precise amount of the dried leaf powder.

-

Place the powder in a conical flask.

-

Add the extraction solvent (70% ethanol) at a liquid-to-solid ratio of 16 mL/g.

-

Place the flask in an ultrasonic bath with the power set to 100 W and the temperature maintained at 25°C.

-

Perform the extraction for 50 minutes.

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate for quantification.

3. Quantification of Total Triterpenoids (Vanillin-Perchloric Acid Method):

-

Prepare a standard stock solution of ursolic acid in ethanol.

-

Create a series of standard solutions of varying concentrations.

-

Evaporate a known volume of the sample extract or standard solution to dryness.

-

Add 0.2 mL of 5% (w/v) vanillin-acetic acid solution and 0.8 mL of perchloric acid.

-

Incubate the mixture in a water bath at 60°C for 15 minutes.

-

Cool the reaction mixture in an ice bath and add 5 mL of acetic acid.

-

Measure the absorbance at 573 nm using a spectrophotometer.

-

Construct a standard curve using the absorbance values of the standard solutions.

-

Calculate the total triterpenoid content in the sample, expressed as mg of ursolic acid equivalents per gram of dry weight.

Potential Signaling Pathways

While the specific signaling pathways modulated by lupane-type triterpenoids from Jatropha curcas have not been elucidated, the mechanisms of action for well-studied lupane (lupeol, betulinic acid) and oleanane (B1240867) (oleanolic acid) triterpenoids provide a strong foundation for hypothesizing their potential biological effects.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Oleanolic acid and betulinic acid have been shown to inhibit this pathway at various points.[1][2]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triterpenoids.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is linked to cancer and inflammatory diseases. Lupeol and oleanolic acid are known to suppress the activation of NF-κB.[3][4]

Caption: Triterpenoid-mediated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Oleanolic acid has been reported to modulate MAPK signaling.[5]

Caption: Modulation of the MAPK signaling cascade by oleanolic acid.

Conclusion and Future Directions

The study of lupane-type triterpenoids from Jatropha curcas is an emerging field with significant potential. While current research has primarily focused on the plant's diterpenoids, the confirmed presence of other complex triterpenoids and the established potent biological activities of lupane and oleanane triterpenoids from other natural sources strongly suggest that J. curcas is a promising source for novel therapeutic agents.

Future research should focus on:

-

Targeted Isolation and aracterization: Employing advanced chromatographic and spectroscopic techniques to isolate and identify specific lupane-type triterpenoids from various parts of J. curcas.

-

Quantitative Analysis: Developing and validating analytical methods to quantify the content of identified lupane triterpenoids in different plant tissues and extracts.

-

Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other biological activities of isolated lupane-type compounds.

-

Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by the identified compounds to understand their mechanisms of action.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising but underexplored area of lupane-type triterpenoids from Jatropha curcas. The detailed protocols and summarized biological data provide a solid starting point for researchers aiming to unlock the full therapeutic potential of this versatile medicinal plant.

References

- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Anti-inflammatory Properties of 20-Hydroxy-3-oxo-28-lupanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from in vitro studies. HOA effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Its primary mechanism involves the downregulation of the PI3K/Akt and MAPK signaling pathways, leading to the inhibition of NF-κB activation. This guide details the experimental protocols used to elucidate these effects and presents the corresponding data in a structured format for clear interpretation and future research.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process by producing pro-inflammatory cytokines and mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] this compound, a natural compound isolated from Mahonia bealei, has emerged as a promising anti-inflammatory agent.[1][2][3] This whitepaper synthesizes the current understanding of HOA's anti-inflammatory effects at a molecular level.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of HOA has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy at different concentrations.

Table 1: Effect of HOA on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

| Concentration of HOA (µM) | NO Production (% of LPS control) |

| 0 (LPS only) | 100% |

| 10 | Significantly Reduced |

| 20 | Significantly Reduced |

| 40 | Significantly Reduced |

Table 2: Effect of HOA on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

| Cytokine | Concentration of HOA (µM) | Cytokine Level (% of LPS control) |

| TNF-α | 10 | Significantly Reduced |

| 20 | Significantly Reduced | |

| 40 | Significantly Reduced | |

| IL-6 | 10 | Significantly Reduced |

| 20 | Significantly Reduced | |

| 40 | Significantly Reduced |

Table 3: Effect of HOA on Gene Expression of Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Gene | Concentration of HOA (µM) | mRNA Expression Level (% of LPS control) |

| iNOS | 10 | Significantly Reduced |

| 20 | Significantly Reduced | |

| 40 | Significantly Reduced | |

| TNF-α | 10 | Significantly Reduced |

| 20 | Significantly Reduced | |

| 40 | Significantly Reduced | |

| IL-6 | 10 | Significantly Reduced |

| 20 | Significantly Reduced | |

| 40 | Significantly Reduced |

Mechanism of Action: Signaling Pathway Modulation

HOA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of PI3K/Akt and MAPK Pathways

HOA has been shown to inhibit the phosphorylation of critical upstream signaling molecules in the PI3K/Akt and MAPK pathways.[1][2][3] Specifically, it reduces the phosphorylation of p85, PDK1, and Akt in the PI3K/Akt pathway, and ERK and JNK in the MAPK pathway.[1][2]

Inhibition of NF-κB Activation

The activation of the transcription factor NF-κB is a central event in the inflammatory response. HOA inhibits the phosphorylation of IκBα, which prevents its degradation and consequently blocks the nuclear translocation of the NF-κB p65 subunit.[1][2] This inhibition of NF-κB activation is a key mechanism by which HOA suppresses the gene expression of pro-inflammatory mediators.[1][2][3] Interestingly, HOA does not affect the LPS-induced nuclear translocation of another transcription factor, AP-1.[1][2][3]

Visualizations of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by HOA and the general workflow of the experiments conducted.

Caption: HOA's inhibitory effects on PI3K/Akt, MAPK, and NF-κB pathways.

Caption: General experimental workflow for evaluating HOA's anti-inflammatory effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells were pre-treated with various concentrations of HOA (10, 20, 40 µM) for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]

Nitric Oxide (NO) Assay

-

Principle: The concentration of NO in the culture supernatant was determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

-

Procedure:

-

Collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: Quantify the concentration of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.

-

Procedure: Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)

-

Principle: Measure the mRNA expression levels of iNOS, TNF-α, and IL-6.

-

Procedure:

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically carried out in a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Western Blot Analysis

-

Principle: Detect the levels of total and phosphorylated proteins involved in the signaling pathways.

-

Procedure:

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p85, PDK1, Akt, ERK, JNK, and IκBα.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Staining for NF-κB p65 Translocation

-

Principle: Visualize the subcellular localization of the NF-κB p65 subunit.

-

Procedure:

-

Cell Seeding: Grow cells on glass coverslips.

-

Treatment: Treat the cells with HOA and/or LPS as described in section 5.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against NF-κB p65.

-

Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Observe and capture images using a confocal microscope.[3]

-

Conclusion

This compound demonstrates potent anti-inflammatory effects in vitro by inhibiting the production of key inflammatory mediators. Its mechanism of action is centered on the downregulation of the PI3K/Akt and MAPK signaling pathways and the subsequent inhibition of NF-κB activation. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of HOA for inflammatory diseases. Future in vivo studies are warranted to validate these findings and to assess the compound's safety and efficacy in a physiological context.

References

The Anti-Diabetic Potential of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Whitepaper for Researchers

Disclaimer: This document synthesizes the currently available information on the anti-diabetic potential of 20-Hydroxy-3-oxo-28-lupanoic acid. It is important to note that while preliminary data and the activity of related compounds are promising, peer-reviewed research focusing specifically on the anti-diabetic properties of this compound is limited. This guide therefore also draws upon data from closely related lupane-type triterpenoids to provide a comprehensive overview for research and development professionals.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant scientific interest for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Notably, pentacyclic triterpenoids from the oleanane, ursane, and lupane groups are prevalent in many medicinal plants traditionally used for managing diabetes.[1] This whitepaper provides a technical overview of the known and potential anti-diabetic activities of this compound, including its proposed mechanisms of action, relevant experimental data from related compounds, and detailed experimental protocols for future research.

Chemical Identity

-

Compound Name: this compound

-

Synonyms: 20-Hydroxy-3-oxolupan-28-oic acid[2]

-

Chemical Formula: C₃₀H₄₈O₄[2]

-

Molecular Weight: 472.7 g/mol [3]

-

Class: Lupane-type Triterpenoid[1]

-

Natural Sources: Isolated from plants of the Jatropha genus.[4]

Reported and Potential Anti-Diabetic Activities

Direct, peer-reviewed studies detailing the anti-diabetic effects of this compound are not extensively available in the public domain. However, a commercial supplier, Biosynth, has reported that the compound shows potential as an anti-diabetic agent.[3] Specifically, it is suggested to enhance insulin (B600854) sensitivity by inhibiting glucose uptake in adipocytes.[3] While this information is a valuable lead, it requires rigorous scientific validation.

Further insight can be gained from studies on the broader class of lupane triterpenoids and extracts from Jatropha curcas, a known source of the compound. Extracts of Jatropha curcas have demonstrated hypoglycemic effects in alloxan-induced diabetic rats.[5][6]

Potential Mechanisms of Action

Based on the activities of related lupane triterpenoids, the potential anti-diabetic mechanisms of this compound may include:

-

Inhibition of Carbohydrate-Digesting Enzymes: A common mechanism for controlling postprandial hyperglycemia is the inhibition of α-glucosidase and α-amylase.[4] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Several lupane triterpenoids, such as lupeol (B1675499), have shown potent inhibitory activity against these enzymes.[7]

-

Enhancement of Insulin Sensitivity and Glucose Uptake: The claim that this compound may increase insulin sensitivity and inhibit glucose uptake in adipocytes suggests a mechanism involving the modulation of insulin signaling pathways.[3] Key pathways in this process are the PI3K/Akt and AMPK signaling cascades, which are central to glucose metabolism and are known targets for many anti-diabetic compounds.

Quantitative Data on Related Lupane Triterpenoids

To provide a quantitative perspective, the following tables summarize the anti-diabetic activities of well-studied lupane triterpenoids that are structurally related to this compound.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Related Triterpenoids

| Compound | Enzyme | IC₅₀ Value | Source Organism | Reference |

| Lupeol | α-Glucosidase | 46.23 µM | - | [7] |

| Lupeol | α-Amylase | 84.13 µM | - | [7] |

| Betulin | α-Glucosidase | 18.87 µM | Ceriops tagal | [8] |

| Betulonic Acid | α-Glucosidase | 4.76 µg/mL | Inonotus rheades | [9] |

| 3-Oxolupenal | α-Glucosidase | 62.3 µg/mL (141.9 µM) | Nuxia oppositifolia | [10] |

| Katononic Acid | α-Glucosidase | 88.6 µg/mL (194.8 µM) | Nuxia oppositifolia | [10] |